2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of bromine and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine typically involves the bromination of 3-methyl-4-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes careful control of reaction conditions such as temperature, solvent, and reaction time to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the development of bioactive compounds and enzyme inhibitors.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine involves its interaction with molecular targets through its reactive bromine and trifluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
- 2-Bromo-3-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 2-Bromo-3-bromomethyl-
Properties
IUPAC Name |
2-bromo-3-(bromomethyl)-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-4-5(7(10,11)12)1-2-13-6(4)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMOHIBTHPLDCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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